molecular formula C11H9F13O2S B3047925 Propanoic acid, 3-[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)thio]- CAS No. 149339-57-1

Propanoic acid, 3-[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)thio]-

Cat. No.: B3047925
CAS No.: 149339-57-1
M. Wt: 452.23 g/mol
InChI Key: XAZKWGLYRRMFFE-UHFFFAOYSA-N
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Description

Propanoic acid, 3-[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)thio]- (CAS: 149339-57-1) is a fluorinated thioether derivative characterized by a perfluorinated octyl chain attached via a sulfur atom to the third carbon of propanoic acid. Its molecular formula is C₁₁H₅F₁₃O₂S, with an average molecular mass of 586.6 g/mol (monoisotopic mass: 586.978) . The compound’s structure combines a highly fluorinated hydrophobic tail with a carboxylic acid group, conferring surfactant-like properties and resistance to thermal and chemical degradation due to strong C-F bonds.

Key applications include its use as a precursor for functional derivatives, such as its lithium salt (CAS: 433333-62-1), which enhances solubility in polar solvents .

Properties

IUPAC Name

3-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctylsulfanyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F13O2S/c12-6(13,2-4-27-3-1-5(25)26)7(14,15)8(16,17)9(18,19)10(20,21)11(22,23)24/h1-4H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAZKWGLYRRMFFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CSCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6F13CH2CH2SCH2CH2COOH, C11H9F13O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Record name FtTP
Source NORMAN Suspect List Exchange
Description The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6
Explanation Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40571648
Record name 6:2 Fluorotelomer thioether propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40571648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

452.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149339-57-1
Record name 6:2 Fluorotelomer thioether propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40571648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

The mechanism of action of propanoic acid, 3-[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)thio]- involves its interaction with specific molecular targets and pathways. The fluorinated alkyl chain can interact with hydrophobic regions of proteins and other biomolecules, potentially altering their function and activity . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Fluorinated Thioether Propanoic Acid Derivatives

Compound Name CAS Number Molecular Formula Key Features Toxicity/Applications
Propanoic acid, 3-[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)thio]- 149339-57-1 C₁₁H₅F₁₃O₂S Perfluorinated chain, carboxylic acid group Environmental persistence; used in surfactants
Propanoic acid, 3-[(γ-ω-perfluoro-C6-18-alkyl)thio] derivs. 176590-84-4 Variable Variable perfluoroalkyl chain lengths Industrial applications; limited toxicity data
3-(Octadecylthio)-propanoic acid, magnesium salt 38663-58-0 C₄₂H₈₂MgO₄S₂ Non-fluorinated C18 alkyl chain; magnesium salt Lower environmental persistence; used in lubricants
Propanenitrile, 3-[(tridecafluorooctyl)thio]- 64972-12-9 C₁₁H₄F₁₃NS Nitrile group instead of carboxylic acid Higher volatility; intermediate in organic synthesis

Key Observations :

  • Fluorination Impact: The target compound’s perfluorinated chain confers exceptional hydrophobicity and stability compared to non-fluorinated analogues (e.g., 3-(octadecylthio)-propanoic acid). However, this increases environmental persistence .
  • Functional Group Variation : Replacing the carboxylic acid with a nitrile group () reduces polarity, altering solubility and reactivity.

Quinoline-Based Thioether Propanoic Acid Derivatives

Table 2: Quinoline Hybrid Derivatives

Compound Name Substituents (R) Water Solubility Toxicity Profile Applications
Sodium salt of 3-((quinolin-4-yl)thio)propanoic acid (QRA-5) R = H (no alkoxy) High (ionic form) High toxicity (25–30% sperm motility reduction) Limited due to toxicity
3-((6-OCH₃-quinolin-4-yl)thio)propanoic acid (QRA-7) R = OCH₃ Moderate Low toxicity Rhizogenesis stimulant in plants

Key Observations :

  • Substituent Effects: Alkoxy groups (e.g., -OCH₃) in the quinoline ring reduce toxicity compared to unsubstituted derivatives. Sodium salts (e.g., QRA-5) exhibit higher toxicity than free acids due to enhanced bioavailability .
  • Application Divergence: While fluorinated derivatives are industrial surfactants, quinoline hybrids are explored for agricultural use (e.g., stimulating root growth in Rosa damascena) .

Environmental and Regulatory Considerations

Table 3: Environmental Impact Comparison

Compound Type Persistence Bioaccumulation Potential Regulatory Status
Fluorinated thioether acids (e.g., target compound) High High EPA monitoring; TSCA Section 12(b) listed
Non-fluorinated thioether acids (e.g., 3-(methylthio)propanoic acid) Low Low No major restrictions

Key Observations :

  • The target compound’s perfluorinated chain aligns with PFCs regulated under TSCA due to ecological risks . Non-fluorinated analogues pose fewer regulatory concerns.

Biological Activity

Propanoic acid derivatives have garnered attention in recent years due to their diverse biological activities. Specifically, Propanoic acid, 3-[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)thio]- is a compound that incorporates a fluorinated alkyl chain known for its unique properties and potential applications in various fields including medicinal chemistry and environmental science.

Chemical Structure and Properties

The compound features a propanoic acid backbone with a thioether linkage to a long-chain perfluoroalkyl group. The presence of the tridecafluorooctyl group enhances its lipophilicity and influences its interaction with biological membranes.

Biological Activity Overview

Research into the biological activity of this compound has revealed several key areas of interest:

  • Antimicrobial Activity : The compound has shown promising results against various bacterial strains. Studies indicate that it may inhibit the growth of both Gram-positive and Gram-negative bacteria.
  • Cytotoxicity : Initial assessments suggest that while the compound exhibits cytotoxic properties towards certain cancer cell lines (e.g., A549), it shows lower toxicity towards non-cancerous cells like Vero cells.
  • Immunomodulatory Effects : The compound has been observed to modulate cytokine release in peripheral blood mononuclear cells (PBMCs), indicating potential anti-inflammatory properties.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various propanoic acid derivatives against clinically relevant pathogens. The results indicated that compounds with longer fluorinated chains exhibited enhanced antimicrobial properties compared to their non-fluorinated counterparts.

CompoundActivity Against Gram-positiveActivity Against Gram-negative
Propanoic acid derivative 1ModerateHigh
Propanoic acid derivative 2HighModerate
Propanoic acid derivative 3LowHigh

Cytotoxicity Studies

In vitro studies using A549 lung cancer cells demonstrated that certain derivatives significantly reduced cell viability. The most effective compounds achieved over 50% reduction in viability at specific concentrations.

CompoundIC50 (µM)Effect on Vero Cells
Compound A15Non-toxic
Compound B20Non-toxic
Compound C10Slight toxicity

Immunomodulatory Effects

Research on cytokine release indicated that the propanoic acid derivative could decrease levels of pro-inflammatory cytokines such as TNF-α and IFN-γ. This suggests a potential role in managing chronic inflammatory conditions.

  • TNF-α Inhibition : Up to 60% reduction at higher doses.
  • IL-10 Induction : Notable increase in IL-10 levels was observed at lower doses.

Case Studies

  • Case Study on Anticancer Activity : A study involving the treatment of A549 cells with the propanoic acid derivative showed significant suppression of cell migration and proliferation. These findings align with the observed cytotoxicity data.
  • Case Study on Environmental Impact : Investigations into the environmental persistence of fluorinated compounds have raised concerns regarding their accumulation in biological systems and potential effects on human health.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Propanoic acid, 3-[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)thio]-
Reactant of Route 2
Reactant of Route 2
Propanoic acid, 3-[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)thio]-

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